![molecular formula C31H33N3S B413980 2-(4-butylphenyl)-6-(4'-pentyl[1,1'-biphenyl]-4-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B413980.png)
2-(4-butylphenyl)-6-(4'-pentyl[1,1'-biphenyl]-4-yl)imidazo[2,1-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Butylphenyl)-6-(4’-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenyl)-6-(4’-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-butylbenzaldehyde with 4’-pentylbiphenyl-4-amine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired imidazo[2,1-b][1,3,4]thiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-gravity-assisted antisolvent precipitation processing can be employed to synthesize nanoparticles of the compound, enhancing its solubility and processability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Butylphenyl)-6-(4’-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-Butylphenyl)-6-(4’-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Wirkmechanismus
The mechanism of action of 2-(4-Butylphenyl)-6-(4’-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Known for its use in optoelectronic devices.
Imidazo[2,1-b][1,3,4]thiadiazole–chalcones: Evaluated for their cytotoxic activity against cancer cell lines.
Uniqueness
2-(4-Butylphenyl)-6-(4’-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole stands out due to its unique structural features and diverse applications. Its combination of imidazo[2,1-b][1,3,4]thiadiazole core with butyl and pentyl substituents imparts specific chemical and biological properties that make it valuable in various research and industrial contexts.
Eigenschaften
Molekularformel |
C31H33N3S |
---|---|
Molekulargewicht |
479.7g/mol |
IUPAC-Name |
2-(4-butylphenyl)-6-[4-(4-pentylphenyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C31H33N3S/c1-3-5-7-9-24-10-14-25(15-11-24)26-18-20-27(21-19-26)29-22-34-31(32-29)35-30(33-34)28-16-12-23(13-17-28)8-6-4-2/h10-22H,3-9H2,1-2H3 |
InChI-Schlüssel |
YGUSVBKNXCWGGK-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C(=N3)SC(=N4)C5=CC=C(C=C5)CCCC |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C(=N3)SC(=N4)C5=CC=C(C=C5)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.